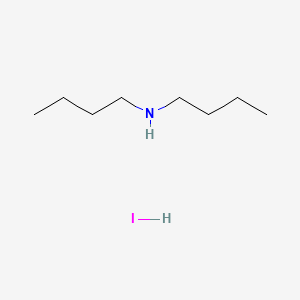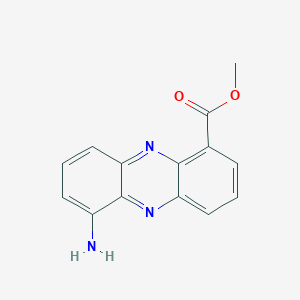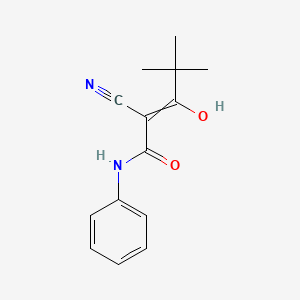
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-(phenylamino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-(phenylamino)prop-2-enenitrile is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is particularly notable for its role in drug synthesis and material science, making it a valuable asset in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-(phenylamino)prop-2-enenitrile typically involves a multi-step process. One common method includes the reaction of 2,2-dimethylpropanoyl chloride with phenylamine to form an intermediate, which is then reacted with a suitable nitrile compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-(phenylamino)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-(phenylamino)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-(phenylamino)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile
Uniqueness
Compared to similar compounds, 2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-(phenylamino)prop-2-enenitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions .
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-cyano-3-hydroxy-4,4-dimethyl-N-phenylpent-2-enamide |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,17H,1-3H3,(H,16,18) |
Clé InChI |
MWKDIJFIKFJPFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C(C#N)C(=O)NC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



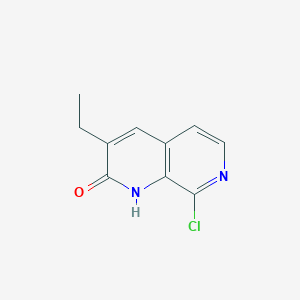
![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
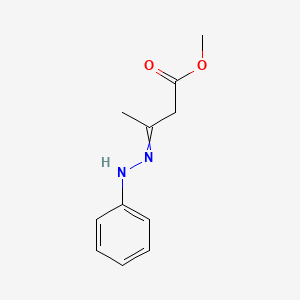
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)


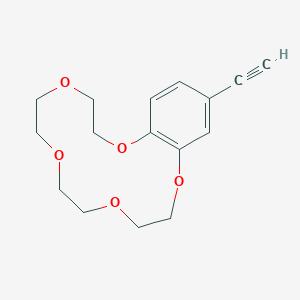
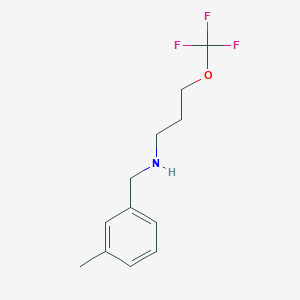

![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)

